
8a-Bromooctahydronaphthalene-4a(2H)-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8a-Bromooctahydronaphthalene-4a(2H)-carbonitrile is a complex organic compound that belongs to the class of brominated naphthalene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Bromooctahydronaphthalene-4a(2H)-carbonitrile typically involves the bromination of octahydronaphthalene derivatives followed by the introduction of a carbonitrile group. The reaction conditions may include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an inert solvent such as dichloromethane or chloroform. The nitrile group can be introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nitrile introduction processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
8a-Bromooctahydronaphthalene-4a(2H)-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl, amino, or alkyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 8a-Bromooctahydronaphthalene-4a(2H)-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, activation of signaling pathways, or binding to DNA or RNA.
Comparación Con Compuestos Similares
Similar Compounds
- 8a-Chlorooctahydronaphthalene-4a(2H)-carbonitrile
- 8a-Iodooctahydronaphthalene-4a(2H)-carbonitrile
- 8a-Fluorooctahydronaphthalene-4a(2H)-carbonitrile
Uniqueness
8a-Bromooctahydronaphthalene-4a(2H)-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
88466-41-5 |
|---|---|
Fórmula molecular |
C11H16BrN |
Peso molecular |
242.16 g/mol |
Nombre IUPAC |
8a-bromo-1,2,3,4,5,6,7,8-octahydronaphthalene-4a-carbonitrile |
InChI |
InChI=1S/C11H16BrN/c12-11-7-3-1-5-10(11,9-13)6-2-4-8-11/h1-8H2 |
Clave InChI |
BCDLWFRLNUUPHK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CCCCC2(C1)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



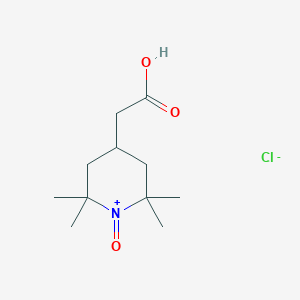
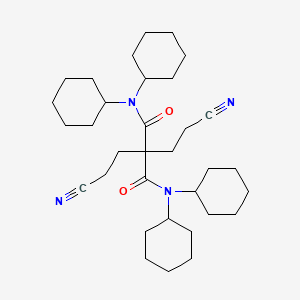
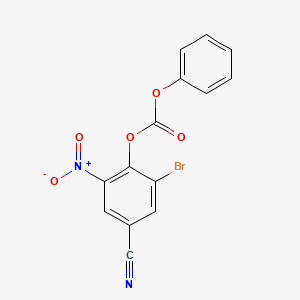

![1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B14400924.png)
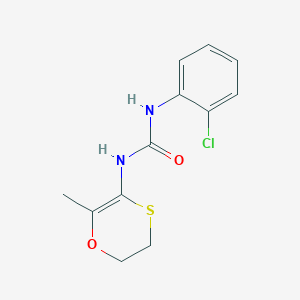
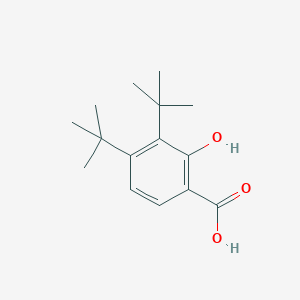
![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)


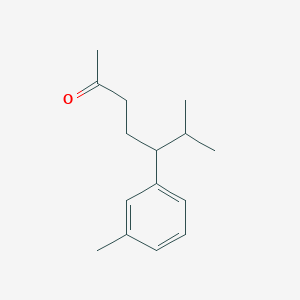
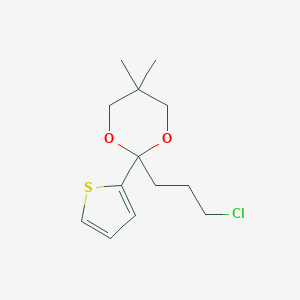
![1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one](/img/structure/B14400964.png)
